ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine core.
Introduction of the Chromenyl Group: The chromenyl group is introduced via a condensation reaction with a suitable aldehyde or ketone.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and chromenyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolopyrimidine derivatives.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer activities. The presence of multiple functional groups allows for diverse interactions with biological targets.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and aromatic rings.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, where it can inhibit or activate biological pathways. The exact pathways and targets depend on the specific biological context and the derivative used.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Chromenyl Derivatives: Compounds with the chromenyl group but different core structures.
Carboxylate Esters: Compounds with ester functional groups but different aromatic or heterocyclic systems.
Uniqueness
What sets ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate apart is its combination of a thiazolopyrimidine core with a chromenyl group and an ethyl carboxylate ester. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and application in various fields.
Biological Activity
Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C28H22ClN3O6S |
Molecular Weight | 564.0 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazolo[3,2-a]pyrimidine scaffold is known for its diverse pharmacological properties. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways, affecting cell proliferation and apoptosis.
- DNA Interaction : Some studies suggest that the compound may bind to DNA or RNA, disrupting normal cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Case Study 1 : A study evaluated the cytotoxic effects of the compound on various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). Results indicated significant inhibition of cell proliferation with IC50 values ranging from 0.25 to 0.58 µM, demonstrating higher efficacy compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Case Study 2 : In vitro assays demonstrated activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antifungal and antibacterial agents . The presence of electron-withdrawing groups like chlorine enhances its antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the molecular structure significantly impact biological activity:
- Electron-Withdrawing Groups : The presence of halogens (e.g., Cl) increases lipophilicity and enhances interaction with biological targets.
- Hydrophobic Moieties : Incorporation of hydrophobic groups improves membrane permeability and bioavailability.
- Substituent Variability : Variations in substituents on the thiazole ring affect binding affinity and selectivity towards specific targets.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/MIC Values |
---|---|---|
Anticancer | A549 | 0.25 - 0.58 µM |
MDA-MB-231 | Similar range | |
Antimicrobial | Candida albicans | MIC = 4.01 mM |
Staphylococcus aureus | MIC = 4.23 mM |
Properties
Molecular Formula |
C27H23ClN2O4S |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H23ClN2O4S/c1-4-33-26(32)23-15(2)29-27-30(24(23)17-9-11-20(28)12-10-17)25(31)22(35-27)14-19-13-18-7-5-6-8-21(18)34-16(19)3/h5-14,16,24H,4H2,1-3H3/b22-14- |
InChI Key |
YMSSGEXLDRAYFW-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC5=CC=CC=C5OC4C)S2)C |
Origin of Product |
United States |
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